Bis(3,4-dimethoxyphenyl)phenylmethane
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Overview
Description
Bis(3,4-dimethoxyphenyl)phenylmethane: is an organic compound with the molecular formula C17H18O5 It is characterized by the presence of two methoxy groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethoxyphenyl)phenylmethane typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(3,4-dimethoxyphenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(3,4-dimethoxyphenyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3,4-dimethoxyphenyl)phenylmethane involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, influencing its ability to participate in different chemical reactions. The pathways involved may include electron transfer processes and interactions with specific enzymes or receptors.
Comparison with Similar Compounds
- Bis(3,4-dimethoxyphenyl)methanone
- 2,6-bis(4-methoxyphenyl)-4-phenylpyridine
- N-ethyl-N-phenylbenzamide
Comparison: Bis(3,4-dimethoxyphenyl)phenylmethane is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and physical properties
Properties
CAS No. |
86467-27-8 |
---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)-phenylmethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C23H24O4/c1-24-19-12-10-17(14-21(19)26-3)23(16-8-6-5-7-9-16)18-11-13-20(25-2)22(15-18)27-4/h5-15,23H,1-4H3 |
InChI Key |
WKIARBUKARNPLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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